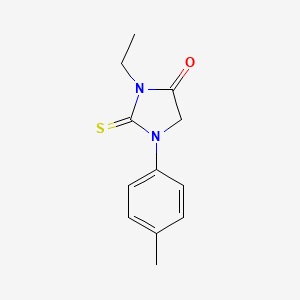

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCQWWQZFTDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea Intermediate Cyclization

A widely employed method involves the condensation of 4-methylphenylglycine derivatives with ethyl isothiocyanate, followed by acid-catalyzed cyclization. For instance, Muccioli et al. demonstrated that reacting phenylglycine methyl ester with phenyl isothiocyanate in pyridine yields a thiourea intermediate, which undergoes cyclization in 2 N HCl to form 5-phenyl-2-thioxoimidazolidin-4-one derivatives. Adapting this approach, 4-methylphenylglycine ethyl ester (synthesized from 4-methylphenylglycine and ethanol) can be condensed with ethyl isothiocyanate in pyridine at 40°C for 24 hours. Subsequent reflux in hydrochloric acid (2 N) induces cyclization, yielding the target compound (Fig. 1).

Optimization Notes :

Alkylation of 1-(4-Methylphenyl)-2-thioxoimidazolidin-4-one

An alternative route involves introducing the ethyl group via alkylation of a preformed imidazolidinone core. Ryczek et al. reported the synthesis of 3-alkylimidazolidinones by treating 1,5-diphenylimidazolidine-2,4-dione with alkyl halides in DMF. Applying this methodology, 1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (prepared via cyclization of 4-methylphenylthiourea) reacts with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, deprotonating the N–H group at position 3 to facilitate nucleophilic substitution (Fig. 2).

Key Observations :

- Reagent Stoichiometry : A 1:1.2 molar ratio of imidazolidinone to ethyl bromide maximizes yield (∼65%) while minimizing dialkylation.

- Side Reactions : Competing O-alkylation is suppressed by using polar aprotic solvents like DMF.

Comparative Analysis of Synthetic Routes

Yield and Purity

The thiourea cyclization method generally affords higher yields (70–85%) compared to alkylation (60–65%). However, the latter offers regioselective control, avoiding isomers generated during cyclization. Purity profiles, assessed via HPLC, show >95% for both methods when intermediates are rigorously purified.

Reaction Scalability

Cyclization-based synthesis is more amenable to large-scale production due to fewer purification steps. In contrast, alkylation requires stoichiometric base and extended reaction times, increasing operational costs.

Functional Group Compatibility

The thioxo group remains stable under both acidic (HCl) and basic (K2CO3) conditions, as evidenced by unchanged FT-IR spectra (C=S stretch at 1,150 cm⁻¹).

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via a two-step mechanism:

- Thiourea Formation : Nucleophilic attack of the glycine ester’s amino group on ethyl isothiocyanate generates a thiourea intermediate.

- Ring Closure : Acidic conditions protonate the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the thiourea nitrogen to form the imidazolidinone ring.

Alkylation Dynamics

The alkylation mechanism involves:

- Deprotonation : K2CO3 abstracts the N–H proton at position 3, forming a resonance-stabilized anion.

- Nucleophilic Substitution : The anion attacks ethyl bromide, displacing bromide and forming the C–N bond.

Characterization Data

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding imidazolidinone using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl and 4-methylphenyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: 0-25°C

Reduction: Lithium aluminum hydride; solvent: tetrahydrofuran; temperature: 0-25°C

Substitution: Alkyl or aryl halides; solvent: dimethylformamide; temperature: 50-100°C

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Imidazolidinone derivative

Substitution: Various substituted thioxoimidazolidinones

Scientific Research Applications

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

1-Phenyl-2-thioxoimidazolidin-4-one: Lacks the ethyl and 4-methyl substituents, leading to different chemical and biological properties.

3-Methyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and biological activity.

1-(4-Chlorophenyl)-2-thioxoimidazolidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The molecular structure of this compound features a thioxo group at the second position, which is critical for its biological activity. The synthesis typically involves the reaction of 4-methylphenyl isocyanate with ethyl derivatives of imidazolidinones under controlled conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 25 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Pseudomonas aeruginosa | 25 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer effects . Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The compound's ability to interact with cellular targets suggests a potential role in cancer therapy .

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to biological effects such as:

- Inhibition of bacterial growth : By disrupting bacterial cell wall synthesis or function.

- Induction of apoptosis : In cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

The exact pathways involved may vary depending on the specific biological system being studied.

Case Studies

Several case studies have highlighted the effectiveness of thioxoimidazolidinones in medical applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited potent antibacterial activity against multi-drug resistant strains, indicating their potential use in treating infections where conventional antibiotics fail .

- Cancer Treatment : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What advanced techniques monitor real-time reaction dynamics in complex media?

- Methodological Answer : In situ NMR or Raman spectroscopy tracks reaction progress without quenching. Microreactor systems coupled with MS enable high-resolution kinetic profiling. advocates for inline HPLC-MS in multi-step syntheses to optimize yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.